(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17508199
InChI: InChI=1S/C10H17NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7-10,13H,3-5H2,1-2H3/t7-,8-,9+,10?/m0/s1
SMILES:
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate

CAS No.:

Cat. No.: VC17508199

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate -

Specification

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name [(1S,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] acetate
Standard InChI InChI=1S/C10H17NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7-10,13H,3-5H2,1-2H3/t7-,8-,9+,10?/m0/s1
Standard InChI Key AEVQETQLKSVJET-IZJGZUANSA-N
Isomeric SMILES CC(=O)OC1C[C@@H]2C[C@@H](C[C@H]1N2C)O
Canonical SMILES CC(=O)OC1CC2CC(CC1N2C)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s systematic name reflects its intricate stereochemistry: a bicyclo[3.2.1]octane core fused with a nitrogen-containing heterocycle. Key structural features include:

  • Bicyclic Framework: An 8-azabicyclo[3.2.1]octane system, where the nitrogen atom occupies the bridgehead position.

  • Functional Groups: A hydroxyl group at C3 and two acetate moieties at C6 and the bridging nitrogen .

  • Stereochemical Centers: Four chiral centers (C1, C3, C5, C6) conferring distinct three-dimensional conformation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
IUPAC Name[(1S,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] acetate
Canonical SMILESCC(=O)OC1CC2CC(CC1N2C)O
PubChem CID130757522

The fused bicyclic system adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine moiety, as evidenced by X-ray crystallography of analogous structures . This rigidity influences its receptor-binding specificity and metabolic stability.

Synthesis and Preparation

Synthetic Pathways

Synthesis of this compound involves multi-step strategies to achieve precise stereocontrol:

  • Bicyclic Core Formation: Cyclization of pyrrolidine precursors via intramolecular alkylation or Diels-Alder reactions .

  • Functionalization:

    • Hydroxylation: Stereoselective oxidation at C3 using catalysts like Sharpless asymmetric dihydroxylation.

    • Acetylation: Protection of the hydroxyl group and nitrogen methylation via acetic anhydride under basic conditions .

Table 2: Critical Reaction Conditions

StepConditionsYield Optimization
CyclizationTHF, −20°C, LiHMDS65–70%
HydroxylationOsO₄, NMO, acetone/waterEnantiomeric excess >90%
AcetylationAc₂O, pyridine, 0°C → RTQuantitative conversion

Challenges include minimizing epimerization during acetylation and achieving scalable purification via column chromatography or recrystallization .

Research Advancements and Applications

Therapeutic Prospects

Ongoing investigations explore its utility in:

  • Ophthalmology: As a mydriatic agent with reduced intraocular pressure spikes compared to atropine.

  • Neurodegenerative Diseases: Ameliorating cognitive deficits in Alzheimer’s rodent models via cholinergic enhancement .

  • Pain Management: Prolonged analgesic duration in neuropathic pain models without opioid receptor engagement.

Challenges and Future Directions

  • Stereochemical Scalability: Developing asymmetric catalysis methods for industrial-scale production .

  • Target Selectivity: Engineering derivatives to minimize off-target effects on cardiac mAChRs .

  • Formulation: Enhancing bioavailability through prodrug strategies or nanoparticle delivery systems.

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